REACTION_SMILES
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[CH3:18][S:19]([CH3:20])=[O:21].[Cl:9][c:10]1[n:11][cH:12][cH:13][c:14]([Cl:16])[cH:15]1.[NH2:1][c:2]1[cH:3][cH:4][c:5]([OH:6])[cH:7][cH:8]1.[OH2:17]>>[NH2:1][c:2]1[cH:3][cH:4][c:5]([O:6][c:14]2[cH:13][cH:12][n:11][c:10]([Cl:9])[cH:15]2)[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccnc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Nc1ccc(Oc2ccnc(Cl)c2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |